O-Benzoylhydroxylamine
Overview
Description
O-Benzoylhydroxylamine is a versatile electrophilic aminating reagent widely used in organic synthesis. It is particularly valuable in the formation of carbon-nitrogen bonds, which are fundamental in the synthesis of various pharmaceuticals, natural products, and synthetic intermediates . The compound’s ability to facilitate the construction of carbon-nitrogen bonds makes it an essential tool in both academic and industrial research .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Benzoylhydroxylamine can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with benzoyl chloride in the presence of a base. The reaction typically proceeds as follows:
- Hydroxylamine hydrochloride is neutralized with a base such as sodium hydroxide.
- Benzoyl chloride is then added to the reaction mixture, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound may involve more scalable and efficient processes. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product can be achieved through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: O-Benzoylhydroxylamine undergoes various types of chemical reactions, including:
Electrophilic Amination: It is widely used in transition metal-catalyzed electrophilic amination reactions to form carbon-nitrogen bonds.
Cross-Coupling Reactions: It participates in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form amines and amides.
Hydroamination: It can be used in hydroamination reactions to add amine groups to alkenes.
Common Reagents and Conditions:
Major Products: The major products formed from reactions involving this compound include various amines, amides, and nitrogen-containing heterocycles .
Scientific Research Applications
O-Benzoylhydroxylamine has numerous applications in scientific research, including:
Mechanism of Action
The mechanism by which O-Benzoylhydroxylamine exerts its effects involves its role as an electrophilic aminating agent. It facilitates the formation of carbon-nitrogen bonds through the following steps:
Activation: The compound is activated by a transition metal catalyst, forming a reactive intermediate.
Nucleophilic Attack: The activated intermediate undergoes nucleophilic attack by a nitrogen-containing nucleophile, resulting in the formation of a carbon-nitrogen bond.
Reductive Elimination: The final step involves reductive elimination, releasing the desired product and regenerating the catalyst.
Comparison with Similar Compounds
O-Benzoylhydroxylamine can be compared with other similar compounds, such as:
O-Benzylhydroxylamine: This compound is also used as an aminating agent but has different reactivity and selectivity profiles.
O-Acetylhydroxylamine: Another aminating agent with distinct properties and applications.
Uniqueness: this compound is unique due to its high reactivity and selectivity in forming carbon-nitrogen bonds. Its versatility and efficiency make it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
amino benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-10-7(9)6-4-2-1-3-5-6/h1-5H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXHSQBVHSJQKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202898 | |
Record name | O-Benzoylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54495-98-6 | |
Record name | O-Benzoylhydroxylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054495986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Benzoylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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